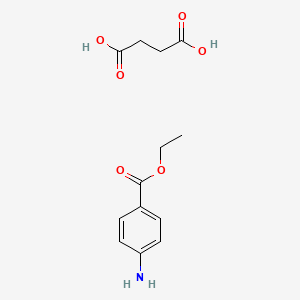
Anesthesine succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anesthesine succinate is a compound used primarily in the field of anesthesia. It is known for its ability to induce a reversible state of unconsciousness, making it a crucial component in various medical procedures. This compound is part of the broader class of anesthetic agents that act on the nervous system to inhibit pain sensation and induce muscle relaxation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anesthesine succinate typically involves the esterification of succinic acid with an appropriate alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the esterification process is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for medical use.
化学反応の分析
Types of Reactions: Anesthesine succinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Anesthesine succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving the nervous system and pain pathways.
Medicine: Utilized as an anesthetic agent in surgical procedures and pain management.
Industry: Applied in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of anesthesine succinate involves its interaction with the nervous system. It binds to specific receptors on nerve cells, inhibiting the transmission of pain signals. This results in a reversible state of unconsciousness and muscle relaxation. The molecular targets include sodium ion channels on nerve membranes, which are blocked by the compound, preventing the generation and conduction of nerve impulses.
類似化合物との比較
Lidocaine: Another local anesthetic used for similar purposes.
Bupivacaine: Known for its longer duration of action compared to other anesthetics.
Procaine: Commonly used in dental procedures.
Comparison: Anesthesine succinate is unique in its specific binding affinity and rapid onset of action. Compared to lidocaine and bupivacaine, it has a shorter duration of action but provides a quicker onset of anesthesia. This makes it particularly useful in procedures requiring rapid induction and short-term anesthesia.
特性
CAS番号 |
107948-46-9 |
|---|---|
分子式 |
C13H17NO6 |
分子量 |
283.28 g/mol |
IUPAC名 |
butanedioic acid;ethyl 4-aminobenzoate |
InChI |
InChI=1S/C9H11NO2.C4H6O4/c1-2-12-9(11)7-3-5-8(10)6-4-7;5-3(6)1-2-4(7)8/h3-6H,2,10H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
IHRUVFYTMKEQQU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
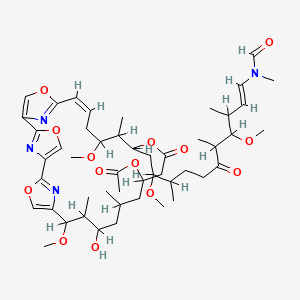
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
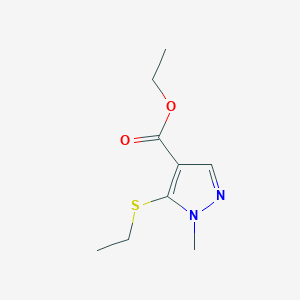
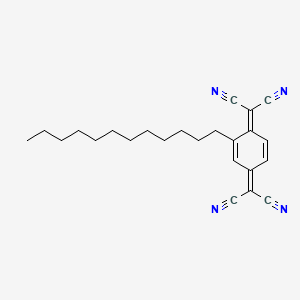
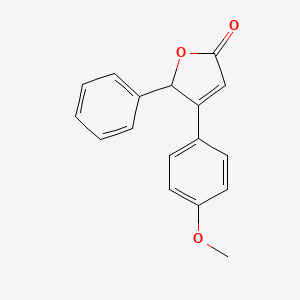
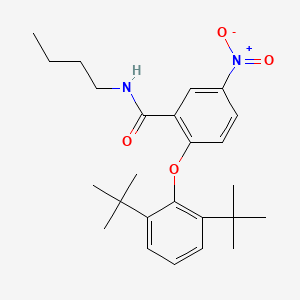
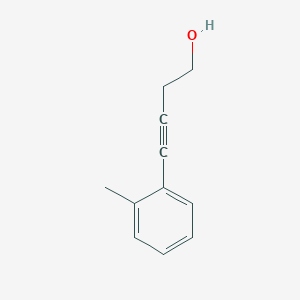

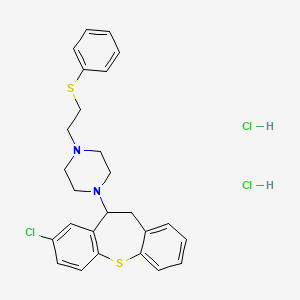
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
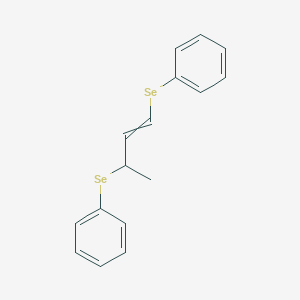
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
